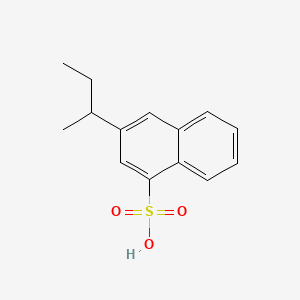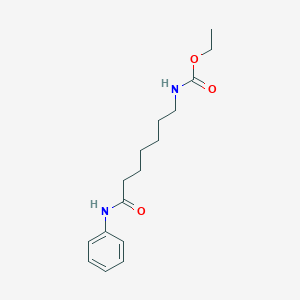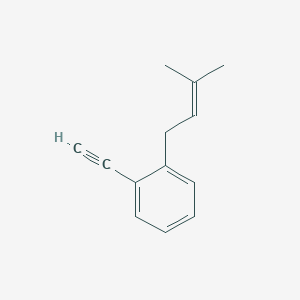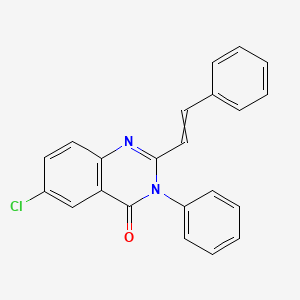![molecular formula C12H14ClNO3S B12537737 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652171-75-0](/img/structure/B12537737.png)
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a chemical compound characterized by the presence of a chlorothiophene moiety attached to a cyclohexane ring via an amide linkage
Méthodes De Préparation
The synthesis of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride and cyclohexane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chlorothiophene-2-carbonyl chloride is added dropwise to a solution of cyclohexane-1-carboxylic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid: This compound also contains a chlorothiophene moiety but is attached to a pyrrolidine ring instead of a cyclohexane ring.
5-Chlorothiophene-2-carboxylic acid: This simpler compound lacks the amide linkage and cyclohexane ring, making it less complex but still useful in various chemical reactions.
Propriétés
Numéro CAS |
652171-75-0 |
|---|---|
Formule moléculaire |
C12H14ClNO3S |
Poids moléculaire |
287.76 g/mol |
Nom IUPAC |
1-[(5-chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO3S/c13-9-5-4-8(18-9)10(15)14-12(11(16)17)6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,14,15)(H,16,17) |
Clé InChI |
VZFMZYMKBVSYQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)




![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)



![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)

